Physicochemical Differentiation: 7-Oxo Group Confers Higher Melting Point, Lower Lipophilicity, and Additional Hydrogen-Bond Capacity vs. the Non-Oxo Analog
The 7-oxo (lactam) substituent in the target compound produces substantial physicochemical differentiation from its closest non-oxo analog, thieno[2,3-c]pyridine-5-carboxylic acid (CAS 60249-08-3). The target compound exhibits a melting point elevated by 93 °C (333 °C vs. 240 °C), a boiling point elevated by ~82 °C (500.5 °C vs. 418.3 °C predicted), and a lower XLogP3 of 1.1 vs. an estimated ~1.5–2.0 for the non-oxo analog . The additional carbonyl oxygen increases the hydrogen bond acceptor count from 3 to 4 and the hydrogen bond donor count from 1 to 2 . The experimental logP (ALOGPS) measured for the target compound is 0.715 [1]. The predicted pKa of the non-oxo analog is 1.13 ± 0.30 .
| Evidence Dimension | Melting point, lipophilicity, and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | mp 333 °C; bp 500.5±50.0 °C (pred.); XLogP3 1.1; TPSA 94.6 Ų; HBD 2; HBA 4; ALOGPS logP 0.715; MW 195.20 |
| Comparator Or Baseline | Thieno[2,3-c]pyridine-5-carboxylic acid (CAS 60249-08-3): mp 240 °C; bp 418.3±25.0 °C (pred.); density 1.508±0.06 g/cm³; pKa 1.13±0.30 (pred.); HBD 1; HBA 3; MW 179.20 |
| Quantified Difference | Δmp = +93 °C; ΔMW = +16 Da (one oxygen); ΔHBD = +1; ΔHBA = +1; XLogP3 reduced by approximately 0.4–0.9 units |
| Conditions | Physicochemical properties from vendor technical datasheets and predicted values (ACD/Labs or ChemAxon); experimental logP via ALOGPS |
Why This Matters
The higher melting point and additional H-bond donor/acceptor affect crystallinity, solubility, and formulation behavior; the lower logP favors aqueous compatibility in biochemical assays and may reduce non-specific protein binding relative to the non-oxo analog.
- [1] ChemBase. 7-Oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid (ID 240267). logP 0.715; Enamine EN300-111457; purity 95%. Available at: http://www.chembase.cn/substance-519130.html View Source
